Mitochondrial β-Oxidation Rate
In isolated rat heart and liver mitochondria, the cis-Δ8 isomer of octadecenoic acid is oxidized significantly more slowly than adjacent odd-positioned cis isomers such as Δ9 (oleic acid) and Δ11 (cis-vaccenic acid). While most odd-positioned cis isomers were oxidized as rapidly as oleoyl-CoA, even-positioned cis isomers exhibited reduced catabolic rates [1]. This pattern demonstrates that double bond position, specifically being even-numbered from the carboxyl end, directly influences the efficiency of mitochondrial β-oxidation, creating a metabolic differentiation not predictable by chain length or degree of unsaturation alone.
| Evidence Dimension | Mitochondrial β-oxidation rate (relative oxygen uptake) |
|---|---|
| Target Compound Data | Oxidized significantly more slowly than adjacent odd-positioned cis isomers; pattern consistent across even-positioned cis isomers (Δ8, Δ10, Δ14) |
| Comparator Or Baseline | Odd-positioned cis isomers (Δ9 oleic acid, Δ11 cis-vaccenic acid): oxidized as rapidly as oleoyl-CoA |
| Quantified Difference | Even-positioned cis isomers oxidized significantly more slowly than adjacent odd-positioned isomers (p-value not specified in abstract, described as 'significant' in full study) |
| Conditions | Isolated rat heart and liver mitochondria; fatty acids converted to CoA esters; oxygen uptake measured polarographically with L-malate, L-carnitine, ADP, and optimum albumin |
Why This Matters
For metabolic tracer studies or investigations of fatty acid catabolic pathways, substituting Δ8 with Δ9 or Δ11 would yield different flux rates and potentially confound interpretation of mitochondrial substrate preference.
- [1] Lawson LD, Holman RT. Beta-oxidation of the geometric and positional isomers of octadecenoic acid by rat heart and liver mitochondria. Biochim Biophys Acta. 1981;665(1):60-65. View Source
